tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tetrahydrofuran ring, a pyrazole ring, and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
tert-Butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate typically involves the reaction of tetrahydrofuran derivatives with pyrazole derivatives under specific conditions. One common method involves the reductive amination of tetrahydrofuran-3-ylamine with pyrazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the tetrahydrofuran or pyrazole rings.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted carbamates or pyrazole derivatives.
Mechanism of Action
The mechanism of action of tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (tetrahydrofuran-3-yl)carbamate
- tert-Butyl (pyrazol-4-yl)carbamate
- tert-Butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-3-yl)carbamate
Uniqueness
tert-Butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate is unique due to the presence of both tetrahydrofuran and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it valuable in research and development .
Properties
IUPAC Name |
tert-butyl N-[1-(oxolan-3-yl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)14-9-6-13-15(7-9)10-4-5-17-8-10/h6-7,10H,4-5,8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYHJVZRKOCPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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